16beta,17-Dihydroxy-ent-kaurane-19-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

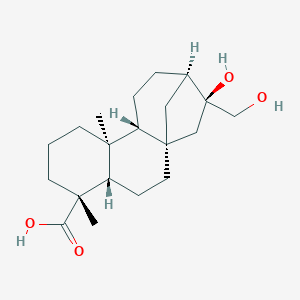

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). This compound is isolated from plants such as Helianthus species and Annona squamosa . It exhibits notable anti-HIV activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 16beta,17-Dihydroxy-ent-kaurane-19-oic acid typically involves the oxidation of ent-kaurane-19-oic acid . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound from plant materials .

化学反応の分析

Types of Reactions

16beta,17-Dihydroxy-ent-kaurane-19-oic acid undergoes several types of chemical reactions, including:

Oxidation: Converts the hydroxy groups to carbonyl groups.

Reduction: Reduces the carbonyl groups back to hydroxy groups.

Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include ent-kaurane-19-oic acid derivatives with various functional groups replacing the hydroxy groups .

科学的研究の応用

16beta,17-Dihydroxy-ent-kaurane-19-oic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other diterpenoids.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Exhibits and potential .

Industry: Potential use in developing pharmaceuticals and natural product-based therapies .

作用機序

The mechanism by which 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exerts its effects involves:

Inhibition of HIV replication: The compound acts as an anti-HIV agent by inhibiting the replication of the virus in host cells.

Anticancer activity: It inhibits cancer cell migration by interfering with cellular signaling pathways, potentially involving the cAMP pathway .

類似化合物との比較

Similar Compounds

- ent-Kaurane-19-oic acid

- 16alpha,17-Dihydroxy-ent-kaurane-19-oic acid

- ent-16beta,17-Dihydroxy-19-kauranoic acid

Uniqueness

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is unique due to its specific stereochemistry and biological activities . Its dual hydroxy substitution at positions 16 and 17 distinguishes it from other kaurane diterpenoids, contributing to its potent anti-HIV and anticancer properties .

生物活性

Overview

16beta,17-Dihydroxy-ent-kaurane-19-oic acid (CAS: 74365-74-5) is a diterpenoid compound derived from various plant sources, notably Annona squamosa and species of Helianthus . This compound has garnered attention for its diverse biological activities, particularly its anti-HIV and anticancer properties.

Chemical Structure

The compound is characterized by the presence of hydroxyl groups at the 16 and 17 positions of the ent-kaurane skeleton, which plays a crucial role in its biological activity. Its structural formula can be represented as follows:

Anti-HIV Activity

This compound exhibits significant anti-HIV properties. Research indicates that it inhibits HIV replication in H9 lymphocyte cells with an effective concentration (EC50) of approximately 0.8 µg/mL , demonstrating a therapeutic index greater than 5 . The mechanism involves interference with viral replication processes, making it a candidate for further pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has shown inhibitory effects on the migration of MDA-MB-231 breast cancer cells. In vitro assays revealed an IC50 value of 1.96 µM , indicating potent activity against cancer cell migration . Further investigations using wound healing assays and in vivo models confirmed its efficacy in reducing tumor cell mobility.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound disrupts the lifecycle of HIV within host cells.

- Interference with Cell Signaling : It may modulate pathways related to cell migration and proliferation, including the cAMP pathway, which is crucial for cellular signaling in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Source Plant | Biological Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | Annona squamosa | Anti-HIV; Anticancer | EC50: 0.8 µg/mL; IC50: 1.96 µM |

| ent-Kaurane-19-oic acid | Various | Antimicrobial | Not specified |

| ent-16alpha,17-Dihydroxy-ent-kauran-19-oic acid | Annona species | Antidiabetic | Not specified |

Case Studies

- Anti-HIV Study : In a study published in Journal of Natural Products, researchers isolated this compound from Annona squamosa and assessed its impact on HIV replication. The results indicated significant antiviral activity with a low EC50 value .

- Cancer Migration Inhibition : A recent investigation focused on the effects of this compound on breast cancer cell lines. The study demonstrated that treatment with various concentrations (1, 5, and 25 μM) resulted in marked inhibition of cell migration compared to control groups .

特性

CAS番号 |

74365-74-5 |

|---|---|

分子式 |

C20H32O4 |

分子量 |

336.5 g/mol |

IUPAC名 |

(1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1 |

InChIキー |

MRBLTWPEPGRXQN-DKUWUMJMSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

異性体SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O |

正規SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。